molecular formula C12H20Br2 B14314745 1,1'-Dibromo-1,1'-bi(cyclohexane) CAS No. 112928-28-6

1,1'-Dibromo-1,1'-bi(cyclohexane)

Cat. No.: B14314745
CAS No.: 112928-28-6
M. Wt: 324.09 g/mol
InChI Key: ZPAMCRQKFVUWBK-UHFFFAOYSA-N
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Description

1,1'-Dibromo-1,1'-bi(cyclohexane) is a bicyclic organobromine compound consisting of two cyclohexane rings connected via a single bond at their respective 1-positions, each substituted with a bromine atom. The molecular formula is C₁₂H₂₀Br₂, with a molecular weight of approximately 328.00 g/mol (calculated based on cyclohexane subunits and bromine atomic weights).

Key properties inferred from related compounds (e.g., mono-cyclic dibromocyclohexanes) include moderate hydrophobicity and reactivity typical of alkyl bromides, making it a candidate for elimination or nucleophilic substitution reactions.

Properties

CAS No.

112928-28-6

Molecular Formula

C12H20Br2

Molecular Weight

324.09 g/mol

IUPAC Name

1-bromo-1-(1-bromocyclohexyl)cyclohexane

InChI

InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2

InChI Key

ZPAMCRQKFVUWBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(CCCCC2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:

Bicyclohexane+Br21,1’-Dibromo-1,1’-bicyclohexane\text{Bicyclohexane} + \text{Br}_2 \rightarrow \text{1,1'-Dibromo-1,1'-bicyclohexane} Bicyclohexane+Br2​→1,1’-Dibromo-1,1’-bicyclohexane

Industrial Production Methods

In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Formation of substituted bicyclohexane derivatives.

    Elimination: Formation of bicyclohexene.

    Oxidation: Formation of dibromo-cyclohexanone.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Data for 1,1'-Dibromo-1,1'-bi(cyclohexane) and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Features
1,1'-Dibromo-1,1'-bi(cyclohexane) C₁₂H₂₀Br₂ ~328.00 Not reported Not reported Bicyclic structure; bromine at 1,1' positions
1,1-Dibromocyclohexane C₆H₁₀Br₂ 241.95 Not reported Not reported Mono-cyclic; high yield synthesis (85%) via condensation
1,3-Dibromocyclohexane C₆H₁₀Br₂ 241.95 Not reported Not reported Stereoisomerism possible; CAS 3725-17-5
1,2-Dibromocyclohexane C₆H₁₀Br₂ 241.95 -162.8 Not reported Lower boiling point due to cis/trans isomerism
1,1'-Bi(cyclohexane) C₁₂H₂₂ 166.30 Not reported Not reported Non-halogenated; fuel blendstock candidate

Notes:

  • The bicyclic structure of 1,1'-Dibromo-1,1'-bi(cyclohexane) likely increases steric hindrance and thermal stability compared to mono-cyclic analogues.
  • Boiling/melting points for the target compound are extrapolated from smaller dibromocyclohexanes, which exhibit lower volatility due to bromine's polarizability .

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